molecular formula C18H15N3O B3408624 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline CAS No. 877808-12-3

6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B3408624
CAS No.: 877808-12-3
M. Wt: 289.3 g/mol
InChI Key: UVGHUFLOXDQJGR-UHFFFAOYSA-N
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Description

6-Allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline (CAS 877808-12-3) is a functionalized derivative of the 6H-indolo[2,3-b]quinoxaline heterocyclic scaffold, a compound of significant interest in medicinal chemistry and materials science due to its planar, electron-rich structure. In pharmacological research, the indolo[2,3-b]quinoxaline core is recognized as a DNA and protein-interacting scaffold, with its mechanism of action predominantly involving DNA intercalation . The thermal stability of the complex formed between DNA and these derivatives is a key parameter for their biological activity, which can be optimized by modifying substituents like the allyl and methoxy groups on the core nucleus . Recent studies on similar indolo[2,3-b]quinoxaline derivatives have demonstrated promising anti-proliferative activities, efficiently inhibiting the growth of human ovarian cancer (OVCAR-3) and colorectal adenocarcinoma (HT-29) cell lines . Beyond biomedical applications, the indolo[2,3-b]quinoxaline scaffold has been engineered for use in advanced material science, particularly as a high-stability, low-reduction-potential anolyte for nonaqueous redox flow batteries, a promising technology for grid-scale energy storage . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-methoxy-6-prop-2-enylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-3-10-21-16-9-8-12(22-2)11-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGHUFLOXDQJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves condensation reactions of isatin with o-phenylenediamine. Common catalysts used in these reactions include Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation to achieve high yields .

Industrial Production Methods

Industrial production methods for 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline are not well-documented. the general approach involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has been investigated for its anticancer properties, primarily through its ability to intercalate with DNA. This interaction disrupts DNA replication and transcription, inhibiting cell proliferation in cancer cells. Studies have shown that derivatives of indolo[2,3-b]quinoxaline exhibit potent activity against various cancer types, including leukemia, lung cancer, and breast cancer .

Antiviral Properties
Research indicates that 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline derivatives demonstrate antiviral effects against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). The mechanism involves the disruption of viral replication processes through DNA interaction .

Antimicrobial Effects
In addition to its anticancer and antiviral activities, this compound has shown antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and promoting cell death in pathogenic bacteria .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
Indolo[2,3-b]quinoxaline derivatives have found applications in material sciences, particularly in the development of OLEDs. The unique electronic properties of these compounds make them suitable for use as electron transport layers and emitting materials in OLED devices. Research has demonstrated that these compounds can enhance device efficiency by improving light emission and stability under operational conditions .

Case Studies

StudyFocusFindings
Thomas et al. (2010)OLED EfficiencyIndolo[2,3-b]quinoxaline derivatives improve luminescence and thermal stability in OLEDs.
Shibinskaya et al. (2011)Antiviral ActivityB220 exhibited potent antiviral activity against HSV and CMV with effective inhibition of viral replication.
Cheng et al. (2011)Anticancer PropertiesDemonstrated significant growth inhibition in various cancer cell lines using indolo[2,3-b]quinoxaline derivatives.

Mechanism of Action

The mechanism of action of 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline involves intercalation into the DNA helix, disrupting vital processes for DNA replication. This intercalation enhances the thermal stability of the DNA-compound complex, which is crucial for its anticancer and antiviral activities .

Comparison with Similar Compounds

Table 1: Substituent and Yield Comparison

Compound R6 Substituent R9 Substituent Yield (%) Reference
Target Compound Allyl Methoxy N/A -
6-Mesityl-9-methyl (8a ) 2,4,6-Trimethylphenyl Methyl 47
6-(Prop-1-en-1-yl) (11m ) Prop-1-en-1-yl H 73
6-Cyclohexyl (11t ) Cyclohexyl H 74
6-(4-Methoxyphenyl) (11e ) 4-Methoxyphenyl H 98
9-(tert-Butyl)-6-methyl (5f ) Methyl tert-Butyl 71

Electrochemical and Photochemical Properties

The methoxy group at R9 likely enhances electron-donating capacity, as demonstrated by 11e (HOMO: -4.8 eV, band gap: 2.9 eV ). Allyl’s conjugation may further modulate these properties. Derivatives like 11e are prioritized for OLEDs due to optimal charge transport , suggesting the target compound could have similar applications.

Table 2: Key Electronic Properties

Compound HOMO (eV) Band Gap (eV) Application Reference
6-(4-Methoxyphenyl) (11e ) -4.8 2.9 OLEDs
6-(3-Phenylpropyl) (11s ) N/A N/A N/A
Target Compound Inferred Inferred Potential OLEDs -

Biological Activity

6-Allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family, recognized for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The unique substitution pattern of 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline contributes to its distinct biological activities. Its structure allows for effective intercalation into DNA, disrupting essential processes such as replication and transcription, which is critical for its anticancer properties.

Target Interaction

The primary mechanism through which 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline exerts its biological effects is through DNA intercalation . This interaction involves the compound inserting itself between the base pairs of the DNA helix, leading to structural distortions that hinder normal cellular processes.

Biochemical Pathways Affected

  • DNA Replication Inhibition : The compound's intercalation disrupts the hydrogen bonding and base stacking interactions in DNA, preventing the progression of the replication fork.
  • Cell Cycle Arrest : By interfering with DNA processes, the compound can induce cell cycle arrest in rapidly dividing cells, such as cancer cells.
  • Apoptosis Induction : Accumulation of DNA damage activates cellular stress responses leading to programmed cell death (apoptosis).

Anticancer Activity

Recent studies have demonstrated that 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline exhibits significant cytotoxic effects against various human cancer cell lines. For instance:

Cell Line IC50 (µM)
MDA-MB-2310.28
HCT-1160.16
A5490.48
SK-HEP10.28

These values indicate potent activity compared to control compounds .

Additional Biological Activities

Beyond its anticancer properties, this compound has shown promise in other therapeutic areas:

  • Antiviral Activity : Exhibits potential against viral infections.
  • Antidiabetic Effects : Demonstrates activity that may be beneficial in managing diabetes.

Pharmacokinetics

Understanding the pharmacokinetics of 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline is crucial for assessing its therapeutic potential:

  • Absorption : Likely absorbed through passive diffusion due to lipophilicity.
  • Distribution : Can cross cell membranes to reach nuclear targets.
  • Metabolism : Metabolized by hepatic enzymes, leading to various metabolites.
  • Excretion : Primarily via renal and biliary systems.

Recent Studies

Several studies have explored the biological activity of this compound:

  • A study highlighted its effectiveness against a panel of cancer cell lines with IC50 values indicating high potency (e.g., MDA-MB-231 at 0.28 µM) compared to standard treatments .
  • Another investigation focused on its mechanism of action involving apoptosis pathways and gene expression modulation in cancer models .

Comparative Analysis with Similar Compounds

The biological activity of 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline was compared with related compounds:

Compound IC50 (µM) Activity Type
6H-indolo[2,3-b]quinoxalineVariesParent compound
N-substituted derivativesBroad rangeVarious biological effects

This comparison illustrates how structural variations can influence biological potency and specificity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline?

  • Methodology : The compound is synthesized via condensation of substituted indole derivatives with quinoxaline precursors. A typical procedure involves refluxing 9-methoxy-6H-indolo[2,3-b]quinoxaline-6-one with allyl bromide in ethanol under basic conditions (e.g., K₂CO₃) for 12–24 hours. Purification is achieved via column chromatography using ethyl acetate/hexane (1:3) .
  • Key Considerations : Solvent polarity (e.g., DMF vs. acetone) and base strength influence alkylation efficiency. Allylation at the N6 position competes with undesired O-alkylation, requiring careful pH control .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and methoxy/allyl substituents (δ 3.8–5.5 ppm) confirm regioselectivity .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 346.1422) validate the molecular formula.
  • IR : Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and C=C (allyl, ~1640 cm⁻¹) .
    • Data Interpretation : Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) to resolve overlapping signals .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for indoloquinoxaline derivatives?

  • Methodology : Microwave irradiation (100–150°C, 30–60 min) reduces reaction times from hours to minutes. For example, allylation using CuI/L-proline catalysis in DMSO achieves >85% yield vs. 50–60% under conventional heating .
  • Optimization : Use a central composite design (CCD) to model parameters (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies optimal conditions .

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro) influence reactivity in electrophilic substitution?

  • Case Study : The electron-donating methoxy group at C9 directs electrophiles to the indole C3 position, while nitro groups (electron-withdrawing) favor quinoxaline ring functionalization. This is confirmed via competitive reactions with Br₂ in acetic acid, monitored by HPLC .
  • Contradiction Resolution : Conflicting regioselectivity reports may arise from solvent polarity (e.g., nitro groups show meta-directing behavior in non-polar solvents). Validate with Hammett σ⁺ values and DFT calculations .

Q. What strategies resolve discrepancies in biological activity data across indoloquinoxaline analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituent effects. For example, allyl groups enhance membrane permeability, while methoxy improves DNA intercalation .
  • Data Normalization : Account for assay variability (e.g., MTT vs. SRB assays) by standardizing protocols and using positive controls (e.g., doxorubicin) .

Q. How can computational methods predict reaction pathways for quinoxaline derivatives?

  • Methodology :

  • Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model intermediates (e.g., spirobenzimidazoline formation) .
  • Machine Learning : Train models on PubChem data to predict regioselectivity in alkylation reactions. Features include electrophilicity indices and solvent polarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline
Reactant of Route 2
6-allyl-9-methoxy-6H-indolo[2,3-b]quinoxaline

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